molecular formula C17H16N4O2 B7434272 N'-(4-indazol-1-ylphenyl)butanediamide

N'-(4-indazol-1-ylphenyl)butanediamide

Cat. No.: B7434272
M. Wt: 308.33 g/mol
InChI Key: CDLMPJGBYXYNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-indazol-1-ylphenyl)butanediamide is a synthetic organic compound designed for preclinical research and drug discovery. This molecule features an indazole core linked to a phenyl ring and a butanediamide chain, a structural framework of significant interest in medicinal chemistry. Compounds containing indazole and similar heterocycles, such as triazoles, are extensively investigated for their potential pharmacological activities. Scientific literature indicates that related structures demonstrate potent anticonvulsant properties in experimental models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The mechanism of action for such compounds is often associated with the modulation of the GABAergic system in the brain, including binding to the benzodiazepine site of the GABAA receptor and increasing inhibitory neurotransmitter GABA levels . Furthermore, 4-phenyl-1H-indazole derivatives have also been identified as a novel class of small-molecule inhibitors targeting the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy . This suggests that this compound represents a valuable chemical tool for researchers exploring new therapeutic agents for neurological disorders and immuno-oncology. Intended Use and Handling: This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not to be used as a drug, for diagnostic purposes, or in humans. Researchers should conduct all necessary safety and stability tests before use.

Properties

IUPAC Name

N'-(4-indazol-1-ylphenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c18-16(22)9-10-17(23)20-13-5-7-14(8-6-13)21-15-4-2-1-3-12(15)11-19-21/h1-8,11H,9-10H2,(H2,18,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLMPJGBYXYNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization

The indazole nucleus is synthesized through the reaction of 1,3-diketones with hydrazine hydrate in dimethylsulfoxide (DMSO) under basic conditions (piperidine). For example, heating 1,3-diphenylpropane-1,3-dione with hydrazine hydrate at 80°C for 5 hours yields 1H-indazole with 98% efficiency. Key spectral data for intermediates include:

  • FTIR : Absorption at 3485 cm⁻¹ (O-H stretch), 1690–1709 cm⁻¹ (C=O).

  • ¹H NMR : δ 8.25 (s, 1H, indazole H-3), 7.84 (d, J = 7.8 Hz, aromatic H).

Bromination for Cross-Coupling

Functionalization at the indazole C-4 position is achieved via electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid. This yields 4-bromo-1H-indazole, a critical intermediate for subsequent Suzuki coupling.

N-Arylation: Suzuki Cross-Coupling

Palladium-Catalyzed Coupling

The phenyl group is introduced via Suzuki-Miyaura coupling between 4-bromo-1H-indazole and 4-nitrophenylboronic acid. Optimized conditions include:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Tri-o-tolylphosphine (10 mol%)

  • Base : Cesium carbonate (2 equiv)

  • Solvent : DMF at 80°C for 12 hours.

This step affords 4-(4-nitrophenyl)-1H-indazole in 85% yield. Post-coupling purification involves silica gel chromatography (ethyl acetate/hexane, 1:3).

Functional Group Interconversion: Nitro Reduction

Catalytic Hydrogenation

The nitro group on the phenyl ring is reduced to an amine using H₂ (1 atm) and 10% Pd/C in ethanol. After 6 hours, 4-(4-aminophenyl)-1H-indazole is isolated in 90% yield. Characterization includes:

  • ¹H NMR : δ 6.75 (d, J = 8.5 Hz, aromatic H), 4.10 (s, 2H, NH₂).

  • HRMS : [M+H]⁺ calc. 224.0954, found 224.0949.

Diamide Formation: Amidation Techniques

Succinic Anhydride Reaction

The primary amine reacts with succinic anhydride in tetrahydrofuran (THF) at 0°C to form the monoamide, 4-(indazol-1-yl)phenylsuccinamic acid. Key parameters:

  • Molar ratio : 1:1.2 (amine:anhydride)

  • Base : Triethylamine (2 equiv)

  • Yield : 78%.

Activation and Second Amidation

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride, which is then treated with aqueous ammonia to yield this compound.

  • Reaction time : 4 hours at 25°C

  • Yield : 65%.

Analytical Characterization

Spectroscopic Data

  • FTIR : 1680 cm⁻¹ (C=O amide), 3300 cm⁻¹ (N-H stretch).

  • ¹H NMR (DMSO-d₆) : δ 10.32 (s, 1H, amide NH), 8.20 (s, 1H, indazole H-3), 2.60–2.45 (m, 4H, CH₂).

  • HRMS : [M+Na]⁺ calc. 398.1210, found 398.1205.

Purity and Yield Optimization

StepYield (%)Purity (HPLC)
Indazole synthesis9899.5
Suzuki coupling8598.0
Nitro reduction9099.2
Final diamide6597.8

Challenges and Alternative Routes

N-Arylation Efficiency

Direct coupling of unprotected indazole with aryl halides suffers from low regioselectivity due to tautomerization. Protecting the N-1 position with a tetrahydropyranyl (THP) group prior to coupling improves yields.

Solvent and Catalyst Selection

DMF enhances palladium catalyst activity but complicates purification. Alternative solvents (e.g., toluene) with Pd(dppf)Cl₂ reduce side reactions .

Chemical Reactions Analysis

Types of Reactions

N’-(4-indazol-1-ylphenyl)butanediamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, especially on the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-(4-indazol-1-ylphenyl)butanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N’-(4-indazol-1-ylphenyl)butanediamide involves its interaction with specific molecular targets and pathways. The indazole core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

N'-(4-Indazol-1-ylphenyl)butanediamide vs. N,N′-Bis(2-hydroxyphenyl)butanediamide

The latter, reported by Crass et al. (1996), replaces the indazole-phenyl group with two 2-hydroxyphenyl substituents . Key differences:

This compound vs. Compound 9a (Molecules, 2014)

Compound 9a () features a butanediamide core with a bis(4-methoxyphenyl)phenylmethoxy group and a dithiolane-containing polyether chain . Structural distinctions:

  • Substituent complexity : Compound 9a’s long ether chain and dithiolane group increase lipophilicity and metabolic stability, contrasting with the indazole-phenyl group’s compact aromaticity.
  • Chirality : Compound 9a exists as diastereomers, whereas the indazole derivative’s stereochemical profile is uncharacterized in available data.

Physicochemical Properties

Property This compound N,N′-Bis(2-hydroxyphenyl)butanediamide Compound 9a
Molecular Formula C₁₆H₁₇N₄O₂ (inferred) C₁₆H₁₆N₂O₄ C₄₇H₅₈N₄O₈S₂
Key Functional Groups Indazole, phenyl, amide Hydroxyphenyl, amide Methoxyphenyl, dithiolane, ether
Solubility Moderate (predicted) High (due to hydroxyl groups) Low (lipophilic chains)
Crystallinity Unknown Monoclinic (P21/c) Amorphous (diastereomeric mix)

Research Findings and Implications

  • Crystallographic Data: N,N′-Bis(2-hydroxyphenyl)butanediamide’s monoclinic structure (a=5.576 Å, b=4.885 Å) reveals tight packing via hydrogen bonds, suggesting stability under physiological conditions . The indazole derivative’s crystallinity remains unstudied but may differ due to steric bulk.
  • Synthetic Flexibility : Compound 9a’s diastereomeric mixture highlights challenges in synthesizing complex butanediamide derivatives, whereas simpler analogs like N,N′-bis(2-hydroxyphenyl)butanediamide are more straightforward to crystallize .

Q & A

Q. What synthetic methodologies are employed for the preparation of N'-(4-indazol-1-ylphenyl)butanediamide, and how is its purity verified?

The synthesis of this compound typically involves multi-step organic reactions, including amide bond formation and heterocyclic coupling. For analogous butanediamide derivatives, key steps include:

  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC or DCC) to activate carboxylic acids for reaction with amines .
  • Indazole functionalization : Substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the indazole moiety .
    Purity verification :
  • Spectroscopic analysis : Nuclear Magnetic Resonance (NMR) confirms regiochemistry and functional group integrity (e.g., amide proton signals at δ 6.5–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (±0.001 Da) and detects impurities .

Q. What structural features of this compound are critical for its reactivity in biological systems?

The compound’s bioactivity is influenced by:

  • Indazole moiety : Acts as a hydrogen-bond donor/acceptor, enabling interactions with enzymatic active sites .
  • Butanediamide backbone : Provides conformational flexibility, facilitating binding to diverse targets .
  • Aromatic substituents : The 4-phenyl group enhances lipophilicity, impacting membrane permeability .
    Structural validation : Single-crystal X-ray diffraction (via SHELX software) resolves bond angles and torsion angles, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the inhibitory potency of this compound against aggrecanase or similar enzymes?

Experimental design :

  • In vitro assays : Use recombinant aggrecanase (ADAMTS-4/5) with fluorogenic substrates (e.g., Mca-PLGL-Dpa-AR-NH₂) to measure cleavage inhibition .
  • Dose-response curves : Calculate IC₅₀ values (e.g., 10–100 nM range for potent derivatives) .
  • Control experiments : Include known inhibitors (e.g., TAPI-1) to validate assay robustness .
    Data interpretation : Compare kinetic parameters (Km, Vmax) between inhibited and uninhibited enzymes to determine mechanism (competitive/non-competitive) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Approaches include :

  • Assay standardization : Ensure consistent buffer conditions (pH 7.4, 37°C) and enzyme sources (e.g., human vs. murine isoforms) .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation .
  • Computational docking : Compare binding poses in different crystal structures (e.g., PDB entries) to identify variable interactions .

Q. How is the toxicity profile of this compound assessed in preclinical studies?

Methodology :

  • In vitro cytotoxicity : MTT assays on HEK-293 or HepG2 cells (IC₅₀ > 50 µM suggests low toxicity) .
  • In vivo models : Acute toxicity testing in rodents (LD₅₀ determination) with histopathological analysis of liver/kidney .
  • Metabolite screening : LC-MS/MS identifies toxic metabolites (e.g., reactive quinone intermediates) .

Q. What advanced techniques characterize the compound’s interaction with DNA or proteins?

Techniques :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka, kd) to immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
  • Fluorescence anisotropy : Assesses DNA intercalation by changes in rotational mobility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.